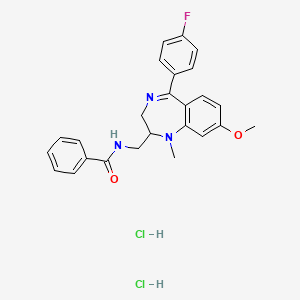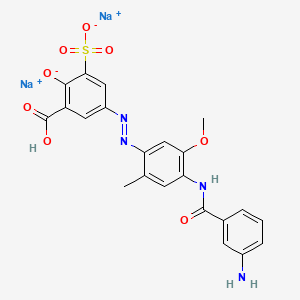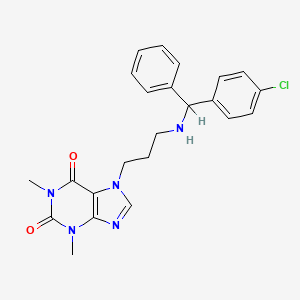
Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4551103 is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.
Preparation Methods
The synthesis of BRN 4551103 involves specific synthetic routes and reaction conditions. One common method includes the reaction of benzo[b]thiophene with an alkali metal chloride under controlled conditions . Industrial production methods may vary, but they typically involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
BRN 4551103 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BRN 4551103 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, facilitating the formation of desired products.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: It is utilized in the production of various industrial products, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of BRN 4551103 involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical processes, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
BRN 4551103 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Known for its reactivity and applications in organic synthesis.
Boron reagents: Used in Suzuki–Miyaura coupling reactions, these compounds share some reactivity characteristics with BRN 4551103.
BRN 4551103 stands out due to its specific properties and versatility in various applications.
Properties
CAS No. |
91119-52-7 |
|---|---|
Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C15H18N2O5/c1-4-20-15(19)9-22-16-10(2)11-5-6-13-12(7-11)17(3)14(18)8-21-13/h5-7H,4,8-9H2,1-3H3/b16-10- |
InChI Key |
XDNOHQOOAMZWMJ-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(=O)CO/N=C(/C)\C1=CC2=C(C=C1)OCC(=O)N2C |
Canonical SMILES |
CCOC(=O)CON=C(C)C1=CC2=C(C=C1)OCC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



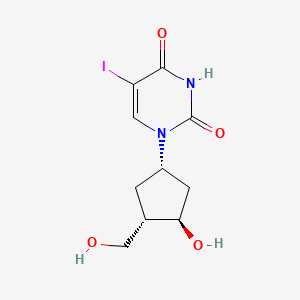
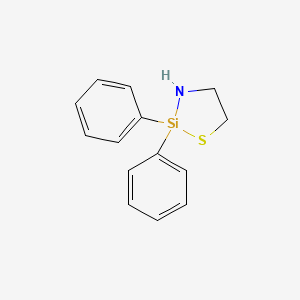
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)

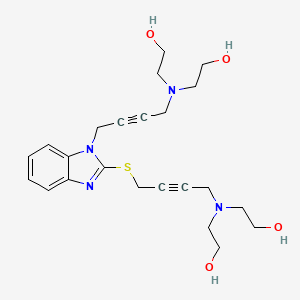
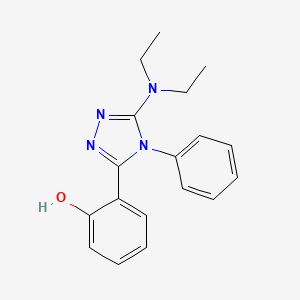

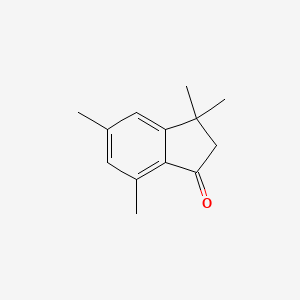
![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
